molecular formula C15H23N3O3S B2425902 5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2415535-48-5

5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2425902
CAS No.: 2415535-48-5
M. Wt: 325.43
InChI Key: UDFBZMRFXANSFV-UHFFFAOYSA-N
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Description

5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic organic compound with a molecular formula of C15H23N3O3S This compound is notable for its unique structure, which includes an oxazole ring, a thiomorpholine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the thiomorpholine moiety, and the final coupling to form the carboxamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide: This compound shares a similar thiomorpholine moiety but differs in the presence of a thiophene ring instead of an oxazole ring.

    5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide: This compound is closely related, with a slight variation in the position of the carboxamide group.

Uniqueness

The uniqueness of 5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-10-13(17-21-12)14(19)16-11-15(2-6-20-7-3-15)18-4-8-22-9-5-18/h10H,2-9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFBZMRFXANSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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